CP-66713

Description

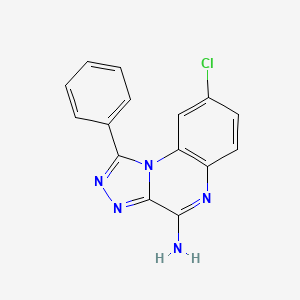

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBENJWAFQLORQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238743 | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91896-57-0 | |

| Record name | CP 66713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-66713

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66713 is a potent and selective non-xanthine adenosine A2 receptor antagonist. Developed by Pfizer, its mechanism of action centers on the competitive inhibition of the adenosine A2A receptor subtype, a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum, as well as in immune cells and platelets. By blocking the binding of endogenous adenosine to the A2A receptor, this compound modulates downstream signaling cascades, primarily the adenylyl cyclase/cyclic adenosine monophosphate (cAMP) pathway. This antagonism has been shown to elicit antidepressant-like effects in preclinical models and has been investigated for its potential neuroprotective properties. This guide provides a comprehensive overview of the molecular mechanism, pharmacological properties, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound, with the chemical name 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline, functions as a direct antagonist at the adenosine A2A receptor.[4] In its resting state, the A2A receptor is coupled to a stimulatory G-protein (Gs). The binding of the endogenous ligand, adenosine, to the A2A receptor triggers a conformational change, leading to the activation of the Gs protein. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

This compound competitively binds to the A2A receptor, preventing adenosine from binding and thereby inhibiting this entire signaling cascade.[5] This blockade of adenosine-mediated signaling is the fundamental mechanism underlying the pharmacological effects of this compound.

Signaling Pathway Diagram

Caption: Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the adenosine A2 receptor.

| Parameter | Value | Receptor/System | Reference |

| Ki | 22 nM | Adenosine A2 Receptor | [1] |

| IC50 (vs. [3H]NECA binding) | 21 nM | Adenosine A2 Receptor (rat striatal homogenate) | [4] |

| IC50 (vs. [3H]CHA binding) | >10,000 nM | Adenosine A1 Receptor (rat cerebral cortex membranes) | [4] |

| Selectivity (A1/A2) | >476-fold | Calculated from[4] |

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional antagonism. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Adenosine A1 and A2 Receptors

This assay is used to determine the binding affinity (Ki) of this compound for adenosine A1 and A2 receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and Ki values of this compound at adenosine A1 and A2 receptors.

Materials:

-

Membrane Preparations: Rat cerebral cortex membranes (for A1 receptors) and rat striatal homogenates (for A2 receptors).[5]

-

Radioligands: [3H]CHA (N6-cyclohexyladenosine) for A1 receptors and [3H]NECA (5'-(N-ethylcarbamoyl)adenosine) for A2 receptors.[5]

-

Non-specific Binding Control: Unlabeled adenosine agonist (e.g., N6-cyclopentyladenosine for A2 assay).[5]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically Tris-HCl buffer with MgCl2.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex or striatum in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand ([3H]CHA for A1, [3H]NECA for A2).

-

Increasing concentrations of this compound.

-

For non-specific binding wells, add a high concentration of an unlabeled ligand.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay

This assay measures the ability of this compound to antagonize the adenosine-induced stimulation of cAMP production in a cellular system.

Objective: To determine the functional potency of this compound as an A2A receptor antagonist.

Materials:

-

Cell Line: A cell line expressing the adenosine A2A receptor (e.g., PC12 cells or transfected HEK293 cells).

-

Adenosine Agonist: A stable adenosine analog such as NECA.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen based).

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Culture the A2A receptor-expressing cells to an appropriate confluency in multi-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a specific duration.

-

Agonist Stimulation: Add a fixed concentration of the adenosine agonist (e.g., NECA at its EC80 concentration) to stimulate cAMP production.

-

Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.

-

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 91896-57-0 | RDA89657 | Biosynth [biosynth.com]

- 4. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture and Biological Profile of CP-66713: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66713 is a synthetic, small molecule with a complex biological profile, demonstrating interactions with key signaling pathways implicated in neurotransmission and inflammation. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities. Quantitative data from cited experiments are presented for comparative analysis. Furthermore, this document outlines detailed experimental protocols for the key assays discussed and includes a visual representation of the implicated signaling pathway to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound, a triazolopyridazine derivative, possesses a distinct chemical architecture that dictates its biological function. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₅H₁₀ClN₅ |

| Molecular Weight | 295.72 g/mol |

| IUPAC Name | 7-chloro-3-phenyl-[1][2]triazolo[4,3-b]pyridazine |

| SMILES | C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N |

| CAS Number | 91896-57-0 |

Biological Activity: A Dual-Targeting Profile

This compound exhibits a multifaceted pharmacological profile, primarily acting as a modulator of adenosine receptors and an inhibitor of phosphodiesterase enzymes.

Adenosine Receptor Modulation

Contradictory findings exist in the literature regarding the primary adenosine receptor subtype targeted by this compound. One source identifies it as a selective adenosine A2 receptor antagonist with a high affinity, as detailed in the table below.[3] Conversely, another report describes this compound as a potentiator of adenosine A1 receptors. This discrepancy highlights the need for further research to fully elucidate its receptor interaction profile.

| Target | Ligand | Kᵢ (nM) |

| Adenosine A2 Receptor | This compound | 22 |

Phosphodiesterase Inhibition and Anti-Inflammatory Effects

Experimental Protocols

To facilitate further research and verification of the biological activities of this compound, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the adenosine A1 and A2A receptors.

Materials:

-

Membrane preparations from cells expressing the human adenosine A1 or A2A receptor.

-

Radioligand: [³H]-CCPA (for A1 receptor) or [³H]-CGS 21680 (for A2A receptor).

-

This compound (test compound).

-

Non-specific binding control: Theophylline or other suitable adenosine receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

Radioligand at a concentration near its Kₐ.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDEs.

Objective: To determine the IC₅₀ of this compound against various PDE isoforms.

Materials:

-

Recombinant human PDE isoforms (e.g., PDE4B, PDE7A).

-

cAMP (substrate).

-

5'-Nucleotidase.

-

Phosphate detection reagent (e.g., Malachite Green).

-

This compound (test compound).

-

Assay Buffer: Tris-HCl buffer with MgCl₂.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the PDE enzyme and the test compound at various concentrations.

-

Initiate Reaction: Add cAMP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Stop Reaction & Second Enzymatic Step: Stop the PDE reaction and add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.

-

Phosphate Detection: Add the phosphate detection reagent and incubate to allow color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of PDE activity for each concentration of this compound and determine the IC₅₀ value.

Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in macrophages.

Objective: To evaluate the ability of this compound to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line.

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS).

-

Lipopolysaccharide (LPS).

-

This compound (test compound).

-

Griess Reagent.

-

96-well cell culture plates.

-

Cell culture incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO).

-

Data Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control and determine the IC₅₀ value.

Signaling Pathway Visualization

The inhibitory effect of this compound on phosphodiesterase leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial in regulating inflammation and other cellular processes.

References

The Discovery and Synthesis of CP-66713: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-66713 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor implicated in various physiological processes, including neurotransmission and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Rationale

This compound, chemically known as 4-amino-8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxaline, emerged from a medicinal chemistry program aimed at developing novel antidepressants.[3][4] The rationale was based on the hypothesis that antagonizing adenosine receptors could produce antidepressant-like effects. The program explored a series of[1][2]triazolo[4,3-a]quinoxalines, leading to the identification of this compound as a lead compound with high affinity and selectivity for the adenosine A2 receptor.[3][4]

Synthesis of this compound

The synthesis of this compound and its analogs was first reported in the Journal of Medicinal Chemistry.[4] The general synthetic scheme involves the construction of the triazoloquinoxaline core followed by functional group modifications.

Experimental Protocol: Synthesis of 4-amino-8-chloro-1-phenyl-[1][2][3]triazolo[4,3-a]quinoxaline (this compound)

A detailed, step-by-step synthesis protocol is outlined below, based on the methodologies described in the primary literature.

dot

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the adenosine A2A receptor. Its biological activity has been characterized through radioligand binding assays and in vivo behavioral models.

Adenosine Receptor Binding Affinity

The affinity of this compound for adenosine A1 and A2A receptors was determined using radioligand binding assays. The results clearly demonstrate its selectivity for the A2A receptor.

| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) | Selectivity (A1/A2A) |

| Adenosine A1 | [3H]R-PIA | 270 | - | 13-fold for A2A |

| Adenosine A2A | [3H]NECA | 21 | 22 | - |

Data compiled from multiple sources.[1][3][5]

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a Gs-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

dot

Caption: Adenosine A2A receptor signaling pathway.

Preclinical In Vivo Studies

The antidepressant potential of this compound was evaluated in animal models. A key study demonstrated its ability to reverse locomotor depression induced by an adenosine agonist, a model often used to screen for antidepressant activity.[1]

Reversal of Adenosine Agonist-Induced Locomotor Depression

-

Animals: Male mice were used for the study.

-

Drug Administration:

-

This compound (1.5 mg/kg) was administered intraperitoneally (i.p.).

-

The A2-selective adenosine agonist, APEC, was administered 10 minutes after this compound.

-

-

Behavioral Assessment: Locomotor activity (total distance traveled) was measured for 30 minutes following agonist administration.

-

Data Analysis: Dose-response curves for APEC-induced locomotor depression were generated in the presence and absence of this compound.

This compound significantly reversed the locomotor depression induced by APEC, indicating its functional antagonism of the A2A receptor in vivo.[1]

dot

Caption: Workflow for locomotor activity study.

Conclusion

This compound is a well-characterized, selective adenosine A2A receptor antagonist. Its discovery and synthesis have provided a valuable tool for studying the physiological and pathological roles of the adenosine A2A receptor. The detailed information presented in this guide, including synthetic protocols, quantitative biological data, and pathway diagrams, serves as a comprehensive resource for researchers and professionals in the pharmaceutical sciences. Further investigation into the therapeutic potential of this compound and similar compounds is warranted, particularly in the context of neurological and inflammatory disorders.

References

- 1. Behavioral Effects of A1- and A2-Selective Adenosine Agonists and Antagonists: Evidence for Synergism and Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Biological Targets of CP-66713: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66713 is a synthetic compound developed by Pfizer that has generated interest within the scientific community for its potential therapeutic applications. However, publicly available information regarding its precise biological target and mechanism of action has been varied, presenting a challenge for researchers seeking to build upon existing knowledge. This technical guide aims to consolidate and clarify the current understanding of this compound's biological interactions by presenting available data, outlining putative experimental methodologies for its characterization, and visualizing the potential signaling pathways involved.

The primary challenge in definitively identifying the biological target of this compound lies in the conflicting information from commercial suppliers and the absence of a readily accessible primary publication detailing its initial pharmacological profiling. Some sources characterize this compound as a selective adenosine A2A receptor antagonist, while others suggest a more complex profile involving adenosine A1 receptor binding, inhibition of adenosine uptake, and phosphodiesterase (PDE) inhibition. This guide will address these possibilities and provide a framework for their experimental validation.

Quantitative Data Summary

Due to the lack of a primary research article, a comprehensive table of quantitative data from a single, verified source is not possible. The following table summarizes the publicly available, albeit conflicting, data points for this compound. It is crucial to note that these values require experimental verification.

| Target/Process | Parameter | Value | Source |

| Adenosine A2A Receptor | K_i | 22 nM | Commercial Supplier |

| Adenosine A1 Receptor | Binding | Reported | Commercial Supplier |

| Adenosine Uptake | Inhibition | Reported | Commercial Supplier |

| Phosphodiesterase (PDE) | Inhibition | Reported | Commercial Supplier |

Putative Signaling Pathways and Mechanisms of Action

Based on the reported targets, this compound could modulate cellular signaling through several distinct pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.

Adenosine A2A Receptor Antagonism

If this compound acts as an adenosine A2A receptor antagonist, it would block the binding of endogenous adenosine to this Gs-coupled receptor. This would inhibit the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In immune cells, this can counteract adenosine-mediated immunosuppression, a mechanism of interest in immuno-oncology.

Adenosine Uptake Inhibition

By blocking the presynaptic uptake of adenosine, this compound would increase the extracellular concentration of adenosine. This would lead to enhanced activation of all adenosine receptor subtypes (A1, A2A, A2B, and A3), potentiating the diverse physiological effects of adenosine, which can include both stimulatory and inhibitory cellular responses depending on the receptor subtype and cell type.

Phosphodiesterase (PDE) Inhibition

As a phosphodiesterase inhibitor, this compound would prevent the degradation of cyclic nucleotides, primarily cAMP and/or cGMP. This would lead to an accumulation of these second messengers within the cell, amplifying the signaling cascades they mediate. The specific downstream effects would depend on the PDE isozyme(s) inhibited by this compound.

Experimental Protocols for Target Identification and Validation

To resolve the ambiguity surrounding this compound's biological target(s), a systematic experimental approach is required. The following protocols outline key experiments for this purpose.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) and selectivity of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing a high density of the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each receptor subtype with well-characterized binding properties (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

-

Competition Binding Assay:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC_50 value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Assays: cAMP Measurement

Objective: To determine the functional activity of this compound at Gs- and Gi-coupled adenosine receptors by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Use cell lines stably expressing the adenosine receptor subtype of interest.

-

Assay Principle: Employ a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™) to quantify intracellular cAMP.

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of this compound.

-

Stimulate the cells with a known agonist for the receptor (e.g., NECA).

-

Lyse the cells and measure the intracellular cAMP concentration.

-

A decrease in the agonist-induced cAMP response indicates antagonist activity.

-

-

Agonist Mode:

-

Incubate cells with increasing concentrations of this compound alone.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

An increase (for Gs-coupled receptors) or decrease (for Gi-coupled receptors) in basal cAMP levels indicates agonist activity.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

For antagonist activity, determine the IC_50 value.

-

For agonist activity, determine the EC_50 value.

-

Adenosine Uptake Assay

Objective: To determine if this compound inhibits the uptake of adenosine into cells.

Methodology:

-

Cell Line: Use a cell line known to express equilibrative nucleoside transporters (ENTs), such as human erythrocytes or specific cancer cell lines.

-

Radiolabeled Substrate: Use radiolabeled adenosine (e.g., [³H]adenosine).

-

Uptake Inhibition Assay:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a fixed concentration of [³H]adenosine and incubate for a short period to measure the initial rate of uptake.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of adenosine uptake inhibition against the logarithm of the this compound concentration.

-

Determine the IC_50 value for the inhibition of adenosine uptake.

-

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine if this compound inhibits the activity of various PDE isozymes.

Methodology:

-

Enzyme Source: Use purified recombinant human PDE isozymes (e.g., PDE1-11).

-

Assay Principle: Utilize a commercially available PDE assay kit that measures the conversion of cAMP or cGMP to AMP or GMP.

-

Inhibition Assay:

-

Incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of increasing concentrations of this compound.

-

After a set incubation time, measure the amount of product formed according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of PDE inhibition against the logarithm of the this compound concentration.

-

Determine the IC_50 value for each PDE isozyme to assess the potency and selectivity of this compound.

-

Conclusion

The biological target of this compound remains an open question, with evidence pointing towards multiple potential mechanisms of action, including adenosine A2A receptor antagonism, adenosine uptake inhibition, and phosphodiesterase inhibition. The conflicting nature of the available data underscores the critical need for a comprehensive and systematic pharmacological characterization of this compound. The experimental protocols outlined in this guide provide a clear roadmap for researchers to definitively identify and validate the biological target(s) of this compound. Elucidating the precise mechanism of action is paramount for advancing our understanding of its therapeutic potential and for guiding future drug development efforts.

In-Depth Technical Guide: CP-66713 In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on CP-66713, identified as 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline. This compound belongs to a novel class of potent adenosine receptor antagonists and has been investigated for its potential as a rapid-onset antidepressant.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1][4] |

| Chemical Name | 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline | [1][4][5][6][7][8][9][10][11][12][13] |

| Primary Target | Adenosine A2 Receptor | [1][4][5][6][7][8][9][10][11][12][13] |

| Secondary Target | Adenosine A1 Receptor | [1][4] |

| Therapeutic Potential | Antidepressant | [1][4] |

In Vitro Studies

The in vitro evaluation of this compound has primarily focused on its interaction with adenosine receptors and its effect on phosphodiesterase activity.

Adenosine Receptor Binding Affinity

This compound has demonstrated a notable affinity for both adenosine A1 and A2 receptors, with a preference for the A2 subtype. The inhibitory concentrations (IC50) from competitive binding assays are summarized below.

| Receptor Subtype | IC50 (nM) | Selectivity |

| Adenosine A2 | 21 | 13-fold vs. A1 |

| Adenosine A1 | 270 | - |

Data sourced from Sarges et al., 1990.[1][4]

Experimental Protocol: Adenosine Receptor Binding Assays

The following protocols are based on the methodologies described for the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series of compounds.

Adenosine A1 Receptor Binding Assay:

-

Tissue Preparation: Rat cerebral cortex membranes were used as the source for A1 receptors.

-

Radioligand: [³H]CHA (N⁶-cyclohexyladenosine) was used as the specific radioligand for the A1 receptor.

-

Assay Conditions: The binding assay was performed by measuring the displacement of [³H]CHA by this compound in the prepared membrane homogenates.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]CHA was determined and reported as the IC50 value.

Adenosine A2 Receptor Binding Assay:

-

Tissue Preparation: Rat striatal homogenates served as the source of A2 receptors.

-

Radioligand: [³H]NECA (5'-(N-ethylcarbamoyl)adenosine) was used as the radioligand.

-

Assay Conditions: To ensure selectivity for the A2 receptor, the assay was conducted in the presence of an excess of a cold (non-radiolabeled) A1-selective ligand, N⁶-cyclopentyladenosine, to block binding to any contaminating A1 receptors.

-

Data Analysis: The IC50 value was determined as the concentration of this compound that inhibited 50% of the specific binding of [³H]NECA to the A2 receptors.[4][9][11][13]

Phosphodiesterase Inhibition

Compounds within the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series, including this compound, have been noted to inhibit phosphodiesterase (PDE). However, specific quantitative data (e.g., IC50 values against different PDE isozymes) for this compound are not available in the reviewed literature. The general methodology for such an assay is outlined below.

Experimental Protocol: Phosphodiesterase (PDE) Activity Assay

-

Enzyme Source: PDE can be isolated from various tissues, such as rat brain.

-

Substrate: Radiolabeled cyclic nucleotides, such as [³H]cAMP or [³H]cGMP, are used as substrates.

-

Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme.

-

Procedure:

-

The PDE enzyme is incubated with the radiolabeled substrate in the presence and absence of various concentrations of the test compound (this compound).

-

The reaction is terminated, and the product is separated from the unreacted substrate, often using chromatography.

-

The amount of radioactivity in the product fraction is quantified to determine the enzyme activity.

-

-

Data Analysis: The concentration of the inhibitor that reduces PDE activity by 50% is calculated as the IC50 value.

In Vivo Studies

In vivo research on this compound has suggested its potential as a rapid-onset antidepressant, based on its activity in established animal models of depression.

Behavioral Despair Model (Porsolt Forced Swim Test)

Many compounds from the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series were found to reduce immobility in the Porsolt's behavioral despair model in rats following acute administration.[1][4] This model is a common screening tool for potential antidepressant drugs.

Experimental Protocol: Porsolt Forced Swim Test

-

Animals: Male rats are typically used for this assay.

-

Apparatus: A cylindrical container filled with water, from which the animal cannot escape.

-

Procedure:

-

Pre-test session: On the first day, rats are placed in the water for a 15-minute period.

-

Test session: 24 hours later, the animals are administered the test compound (this compound), a vehicle control, or a positive control (a known antidepressant). After a set pre-treatment time, they are placed back into the water for a 5-minute test session.

-

Observation: The duration of immobility (the time the rat spends floating without struggling) during the test session is recorded.

-

-

Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the antagonism of adenosine A1 and A2A receptors. These receptors are G-protein coupled receptors (GPCRs) that modulate the levels of intracellular cyclic AMP (cAMP).

Adenosine Receptor Signaling Pathway

Caption: Adenosine Receptor Signaling and this compound Antagonism.

In Vitro Binding Assay Workflow

Caption: Workflow for In Vitro Adenosine Receptor Binding Assay.

In Vivo Behavioral Study Workflow

Caption: Workflow for In Vivo Porsolt Forced Swim Test.

References

- 1. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast and green synthesis of biologically important quinoxalines with high yields in water » Growing Science [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of CP-66713

A comprehensive review of available scientific literature reveals a significant lack of detailed information and conflicting data regarding the pharmacokinetics and pharmacodynamics of the compound designated as CP-66713. This document summarizes the limited and contradictory findings and explains the current inability to provide a complete technical guide as requested.

Executive Summary

The user requested an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound, intended for a scientific audience. This guide was to include structured data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways. However, a thorough search of scientific databases and chemical supplier information has yielded minimal and conflicting data for a compound with this identifier. The available information is insufficient to construct the requested comprehensive guide.

Conflicting Mechanism of Action

The primary challenge in characterizing this compound is the contradictory information regarding its fundamental mechanism of action. The available sources describe two opposing functions:

-

Adenosine Receptor Potentiator: One source describes this compound as a potentiator of adenosine receptors. This proposed mechanism involves binding to the adenosine A1 receptor and inhibiting the presynaptic uptake of adenosine. Such a mechanism would lead to an increase in the local concentration of endogenous adenosine, thereby enhancing its effects.[1]

-

Selective Adenosine A2 Receptor Antagonist: In direct contrast, another source identifies this compound as a selective adenosine A2 receptor antagonist, with a reported Ki (inhibitor constant) of 22 nM. An antagonist would block the A2 receptor, thereby inhibiting the effects of adenosine at this specific receptor subtype.

This fundamental discrepancy in the reported mechanism of action makes it impossible to accurately describe its pharmacodynamics, including any associated signaling pathways.

Lack of Quantitative Data

A critical deficiency in the available information is the complete absence of quantitative pharmacokinetic and pharmacodynamic data. The core requirements of the requested technical guide—structured tables of quantitative data for easy comparison—cannot be met. Specifically, there is no publicly available information on:

-

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) parameters such as bioavailability, volume of distribution, clearance, and half-life.

-

Pharmacodynamics: Dose-response relationships, EC50/IC50 values (beyond the single reported Ki), receptor occupancy, or in vivo efficacy data.

Without this fundamental data, a meaningful analysis and presentation of the compound's properties are not possible.

Absence of Experimental Protocols

The request specified the inclusion of detailed methodologies for all key experiments. The conducted literature search did not uncover any publications detailing the experimental protocols used to study this compound. Information regarding the assays used to determine its purported activity as either an adenosine receptor potentiator or an A2 antagonist is not available. This includes a lack of information on:

-

Receptor binding assays

-

Enzyme inhibition assays

-

Cell-based functional assays

-

In vivo animal models

Inability to Generate Visualizations

Due to the lack of defined signaling pathways or established experimental workflows for this compound, the mandatory requirement to create Graphviz diagrams cannot be fulfilled. Any attempt to create such diagrams would be purely speculative and not based on scientific evidence.

Conclusion

While the initial request was for a detailed technical guide on the pharmacokinetics and pharmacodynamics of this compound, the available information is critically insufficient to produce such a document. The conflicting reports on its mechanism of action and the absence of quantitative data or experimental protocols make a comprehensive and accurate scientific summary impossible at this time. It is possible that this compound is an internal research compound with very limited publicly disclosed information or that the identifier is incorrect. Further clarification on the compound's identity and any associated publications would be necessary to proceed with the requested analysis.

References

CP-66713: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

CP-66713 is an adenosine A2 receptor antagonist, a class of compounds with potential therapeutic applications in various neurological and non-neurological disorders. This technical guide provides an in-depth overview of the available solubility data for this compound and outlines comprehensive experimental protocols for determining its solubility and stability profiles. This information is critical for researchers and drug development professionals working with this compound to ensure accurate experimental design, formulation development, and interpretation of biological data.

Core Properties of this compound

A summary of the fundamental properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxalin-4-amine |

| Molecular Formula | C₁₅H₁₀ClN₅ |

| Molecular Weight | 295.73 g/mol |

| CAS Number | 91896-57-0 |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

| Storage Temperature | 2-8°C |

Solubility Data and Experimental Protocol

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Known Solubility Data

Currently, the publicly available solubility data for this compound is limited. The compound is known to be soluble in dimethyl sulfoxide (DMSO).

| Solvent | Solubility |

| DMSO | ≥5 mg/mL[1] |

Experimental Protocol: Determining Aqueous and Buffer Solubility

To determine the solubility of this compound in aqueous solutions and buffers, which is crucial for in vitro and in vivo studies, the following shake-flask method is recommended. This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Reagents:

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers as required (e.g., citrate, acetate)

-

Calibrated pH meter

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a UV detector

2. Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound powder to each vial. The excess solid should be visible to ensure that saturation is reached.

-

Add a known volume of the desired solvent (e.g., purified water, PBS) to each vial.

-

Tightly cap the vials and vortex for 30 seconds to disperse the powder.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

The solubility is reported as the mean concentration from replicate experiments (typically n=3).

Stability Data and Experimental Protocol

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

A forced degradation study for this compound should be conducted to evaluate its intrinsic stability. The following protocol outlines the conditions for hydrolytic, oxidative, photolytic, and thermal stress testing.

1. General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).

-

For each stress condition, prepare test samples and control samples (stored under normal conditions).

-

After exposure to the stress condition for a specified duration, neutralize the samples if necessary.

-

Dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

-

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

2. Stress Conditions:

-

Acid Hydrolysis:

-

Reagent: 0.1 N Hydrochloric Acid (HCl)

-

Conditions: Incubate the sample at 60°C for 24 hours.

-

-

Base Hydrolysis:

-

Reagent: 0.1 N Sodium Hydroxide (NaOH)

-

Conditions: Incubate the sample at 60°C for 24 hours.

-

-

Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Conditions: Keep the sample at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Conditions: Expose the solid powder of this compound to 80°C for 48 hours.

-

-

Photolytic Degradation:

-

Conditions: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

3. Development of a Stability-Indicating HPLC Method:

A crucial component of a stability study is the development of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the intact drug from its degradation products and any process impurities.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Signaling Pathway of Adenosine A2A Receptor Antagonists

This compound acts as an antagonist at the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). In the central nervous system, particularly in the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Adenosine, the endogenous ligand for the A2A receptor, potentiates the activity of this pathway, which has an inhibitory effect on motor function.

By blocking the A2A receptor, antagonists like this compound inhibit the downstream signaling cascade initiated by adenosine. This leads to a reduction in cyclic AMP (cAMP) production and a subsequent decrease in the activity of Protein Kinase A (PKA). The overall effect is a disinhibition of the indirect pathway, which can help to restore motor control in conditions such as Parkinson's disease.

References

No Publicly Available Safety and Toxicity Data for CP-66713

Despite a comprehensive search of publicly available scientific and medical databases, no specific safety or toxicity data for a compound designated "CP-66713" could be located. This suggests that the compound may be an internal, preclinical candidate not yet disclosed in public literature, a misidentified designation, or a compound that has not been the subject of published safety and toxicity studies.

An in-depth technical guide as requested cannot be constructed without accessible data. The core requirements for quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows are all contingent upon the availability of primary research or regulatory filings, which are currently not in the public domain for this compound.

For researchers, scientists, and drug development professionals, the absence of public information on the safety and toxicity profile of a compound like this compound has several implications:

-

Early Stage of Development: The compound is likely in the very early stages of discovery or preclinical development, and any safety and toxicity data would be proprietary to the developing organization.

-

Proprietary Nature: Companies often maintain strict confidentiality around their novel chemical entities until they are ready for patent publication, clinical trial disclosure, or scientific publication.

-

Alternative Nomenclature: It is possible that "this compound" is an internal code and the compound is known publicly under a different chemical name or designation. Without this alternative identifier, accessing relevant data is not possible.

Given the lack of information, it is not possible to provide the requested tables, experimental methodologies, or diagrams. Should information on this compound become publicly available in the future, a comprehensive safety and toxicity profile could then be assembled. Researchers interested in this compound are advised to monitor scientific literature, patent databases, and clinical trial registries for any future disclosures.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound CP-66713 and its structural analogs, which belong to the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline class of adenosine receptor antagonists. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their characterization. Furthermore, it elucidates the key signaling pathways modulated by these compounds.

Core Chemical Compound: this compound

This compound, chemically known as 8-Chloro-1-phenyl-[1][2][3]triazolo[4,3-a]quinoxalin-4-amine, is a potent and selective antagonist of the adenosine A2A receptor. Its discovery and characterization have been a significant step in the development of selective adenosine receptor ligands, which hold therapeutic potential for a variety of disorders.

Related Chemical Compounds and Structure-Activity Relationship (SAR)

The 4-amino[1][2][3]triazolo[4,3-a]quinoxaline scaffold has been extensively explored to understand the structural requirements for affinity and selectivity at adenosine A1 and A2A receptors. The seminal work by Sarges et al. provides a foundational understanding of the SAR for this class of compounds.

Key SAR observations include:

-

Substitution at the 1-position: This position is a critical determinant of affinity and selectivity. Small alkyl groups, such as ethyl, or trifluoromethyl (CF3) and trifluoroethyl (C2F5) groups, are associated with high affinity for the A1 receptor. In contrast, an aromatic substituent like a phenyl group at this position, as seen in this compound, confers high affinity and selectivity for the A2A receptor.

-

Substitution at the 4-position: An amino group (-NH2) at this position is crucial for high affinity at the A2A receptor. Substitution on this amino group, for instance with isopropyl or cycloalkyl groups, tends to increase affinity for the A1 receptor.

-

Substitution on the aromatic ring: Halogen substituents, particularly an 8-chloro group, are generally favorable for high affinity at both A1 and A2A receptors.

These SAR insights have led to the identification of highly selective ligands. For instance, while this compound is a potent A2A antagonist, the related compound CP-68,247 (8-chloro-4-(cyclohexylamino)-1-(trifluoromethyl)[1][2][3]triazolo[4,3-a]quinoxaline) is a highly selective A1 antagonist.[4]

Quantitative Data

The following table summarizes the binding affinities of this compound and a key related compound at rat adenosine A1 and A2A receptors.

| Compound | 1-Position Substituent | 4-Position Substituent | 8-Position Substituent | A1 Receptor IC50 (nM) | A2A Receptor IC50 (nM) |

| This compound (128) | Phenyl | -NH2 | Chloro | 270 | 21 |

| CP-68,247 (121) | -CF3 | -NH-cyclohexyl | Chloro | 28 | >100,000 |

Data sourced from Sarges et al., J. Med. Chem. 1990, 33, 8, 2240–2254.[4]

Experimental Protocols

The characterization of this compound and its analogs primarily relies on radioligand binding assays to determine their affinity for adenosine A1 and A2A receptors.

Adenosine A1 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand, typically [3H]N6-cyclohexyladenosine ([3H]CHA), from the A1 receptor.

Materials:

-

Membrane Preparation: Rat cerebral cortex membranes, a rich source of A1 receptors.

-

Radioligand: [3H]N6-cyclohexyladenosine ([3H]CHA).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.7.

-

Incubation Medium: Assay buffer containing adenosine deaminase to remove endogenous adenosine.

-

Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In assay tubes, combine the membrane preparation, [3H]CHA (at a concentration near its Kd), and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CHA (IC50 value) by non-linear regression analysis.

Adenosine A2A Receptor Binding Assay

This assay is similar to the A1 assay but uses a different radioligand and tissue source.

Materials:

-

Membrane Preparation: Rat striatal membranes, which have a high density of A2A receptors.

-

Radioligand: [3H]5'-N-Ethylcarboxamidoadenosine ([3H]NECA).

-

Blocking Agent: A selective A1 agonist (e.g., N6-cyclopentyladenosine, CPA) is included to prevent [3H]NECA from binding to A1 receptors.

-

Other materials: As described for the A1 receptor binding assay.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat striatum as described for the cerebral cortex.

-

Incubation: Combine the striatal membrane preparation, [3H]NECA, the A1 blocking agent, and varying concentrations of the test compound.

-

Equilibration, Filtration, Washing, and Quantification: Follow the same procedures as outlined for the A1 receptor binding assay.

-

Data Analysis: Calculate the IC50 value for the inhibition of [3H]NECA binding to A2A receptors.

Signaling Pathways

This compound and its related compounds exert their effects by antagonizing the signaling pathways initiated by the activation of adenosine A1 and A2A receptors. These receptors are G protein-coupled receptors (GPCRs) that modulate the intracellular levels of the second messenger cyclic AMP (cAMP).

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is coupled to inhibitory G proteins (Gi/o).

Caption: Adenosine A1 receptor signaling pathway.

Activation of the A1 receptor by adenosine leads to the activation of Gi/o proteins. The α-subunit of the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of Protein Kinase A (PKA) and subsequent downstream signaling events, ultimately resulting in various cellular responses such as the inhibition of neurotransmitter release. A1 selective antagonists, like CP-68,247, block this pathway.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is coupled to stimulatory G proteins (Gs).

Caption: Adenosine A2A receptor signaling pathway.

Upon binding of adenosine, the A2A receptor activates Gs proteins. The α-subunit of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound selectively blocks this pathway.

Conclusion

This compound and its analogs represent a well-characterized class of adenosine receptor antagonists with a clear structure-activity relationship. The differential effects of substitutions on the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline core have enabled the development of highly potent and selective ligands for both A1 and A2A adenosine receptors. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with these and related compounds. Further exploration of this chemical space may lead to the discovery of novel therapeutics for a range of diseases where modulation of adenosine signaling is beneficial.

References

- 1. 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as new potent and selective human A3 adenosine receptor antagonists. synthesis, pharmacological evaluation, and ligand-receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CP-66713 experimental protocol for [cell line]

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-66713 is a pharmacological agent with a dual mode of action on adenosine receptors. It functions as a selective antagonist of the adenosine A2A receptor and as a potentiator of the adenosine A1 receptor. This dual activity makes it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes. These application notes provide detailed protocols for characterizing the activity of this compound in appropriate cell lines, focusing on receptor binding and functional downstream signaling assays.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Target | Action | Affinity (Ki) |

| Adenosine A2A Receptor | Antagonist | 22 nM |

| Adenosine A1 Receptor | Potentiator | Not Specified |

Signaling Pathways

The signaling pathways affected by this compound are centered around the adenosine A1 and A2A receptors, which are G-protein coupled receptors (GPCRs). The A1 receptor typically couples to Gαi/o, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A receptor couples to Gαs, which stimulates adenylyl cyclase and increases intracellular cAMP.

Caption: Signaling pathways of Adenosine A1 and A2A receptors modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with adenosine A1 and A2A receptors in a selected cell line. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human adenosine A1 or A2A receptor are recommended.

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol determines the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Materials:

-

Membranes from CHO or HEK293 cells expressing human adenosine A2A receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]ZM241385 (specific for A2A receptor).

-

Non-specific binding control: 1 µM CGS15943.

-

This compound stock solution.

-

GF/B grade Unifilter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Thaw the cell membranes on ice.

-

Dilute the membranes in assay buffer to the desired concentration (e.g., 10 µ g/well ).

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound dilution or vehicle (for total binding) or non-specific binding control.

-

[3H]ZM241385 (final concentration typically 1-2 nM).

-

Diluted cell membranes.

-

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Terminate the assay by rapid filtration through the Unifilter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol measures the functional effect of this compound on adenylyl cyclase activity mediated by the adenosine A1 or A2A receptor.

Experimental Workflow:

Caption: Workflow for the cAMP accumulation functional assay.

Materials:

-

CHO or HEK293 cells expressing human adenosine A1 or A2A receptor.

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or 10 µM rolipram).

-

Adenosine A1/A2A receptor agonist (e.g., NECA).

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well cell culture plates.

Procedure for A2A Receptor Antagonism:

-

Seed the hA2AR-expressing cells into a 96-well plate and culture overnight.

-

Wash the cells with stimulation buffer.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of the agonist NECA (typically at its EC80) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Procedure for A1 Receptor Potentiation:

-

Seed the hA1R-expressing cells into a 96-well plate and culture overnight.

-

Wash the cells with stimulation buffer.

-

Add varying concentrations of this compound to the wells.

-

Add varying concentrations of an A1 receptor agonist (e.g., CPA or adenosine) to the wells. To stimulate adenylyl cyclase for the inhibition measurement, co-stimulate with forskolin (e.g., 1 µM).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels.

Data Analysis:

-

For Antagonism: Plot the cAMP concentration as a function of the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

-

For Potentiation: Compare the dose-response curve of the A1 agonist in the presence and absence of this compound. A leftward shift in the agonist's EC50 indicates potentiation.

Disclaimer

These protocols are intended as a general guide. Optimal conditions, including cell density, incubation times, and reagent concentrations, may need to be determined empirically for specific cell lines and experimental setups. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for CP-66713

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CP-66713, a selective adenosine A2A receptor antagonist, in various in vitro assays. The information is intended to guide researchers in designing and executing experiments to characterize the activity of this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the adenosine A2A receptor, with a reported Ki value of 22 nM. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, couple to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound can modulate downstream signaling pathways, making it a valuable tool for studying the physiological and pathological roles of the adenosine A2A receptor. Additionally, this compound has been reported to possess anti-inflammatory and phosphodiesterase (PDE) inhibitory activities, suggesting a broader pharmacological profile that warrants further investigation.

Chemical Information:

-

Compound Name: this compound

-

CAS Number: 91896-57-0

-

Primary Target: Adenosine A2A Receptor Antagonist

Data Presentation

The following tables summarize the known quantitative data for this compound and provide templates for presenting experimentally determined values in various assays.

Table 1: Known Binding Affinity of this compound

| Target | Parameter | Value | Reference |

| Adenosine A2A Receptor | Ki | 22 nM | [1] |

Table 2: Template for IC50/EC50 Values of this compound in Functional Assays

Quantitative data for this compound in the following functional assays were not available in the reviewed literature. The following table is a template for researchers to populate with their experimentally determined values.

| Assay Type | Cell Line/Enzyme | Parameter | Value (e.g., µM) |

| Adenosine A2A Receptor Functional Assay | HEK293 (or other suitable cell line) | IC50 | To be determined |

| Phosphodiesterase Inhibition Assay | PDE Isosyme (e.g., PDE4, PDE5) | IC50 | To be determined |

| Anti-inflammatory Assay (e.g., Albumin Denaturation) | - | IC50 | To be determined |

| Anti-inflammatory Assay (e.g., Proteinase Inhibition) | - | IC50 | To be determined |

Signaling Pathway

The primary mechanism of action of this compound is the antagonism of the adenosine A2A receptor. The canonical signaling pathway initiated by adenosine A2A receptor activation is depicted below. This compound blocks this pathway at the receptor level.

Caption: Adenosine A2A Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assays relevant to the characterization of this compound.

Adenosine A2A Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor by measuring its ability to displace a known radiolabeled antagonist.

Experimental Workflow:

Caption: Workflow for Adenosine A2A Receptor Binding Assay.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293-A2AR).

-

Radiolabeled adenosine A2A receptor antagonist (e.g., [3H]ZM241385).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and vials.

-

Microplate and filtration apparatus.

-

Scintillation counter.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to obtain a range of concentrations.

-

Reaction Setup: In a 96-well microplate, add in the following order:

-

Assay Buffer.

-

This compound at various concentrations (or vehicle for total binding).

-

Radiolabeled antagonist at a concentration near its Kd.

-

Cell membranes (typically 10-50 µg of protein per well).

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM ZM241385).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Antagonist Mode)

This protocol measures the ability of this compound to inhibit the agonist-induced production of cAMP in cells expressing the adenosine A2A receptor.

Experimental Workflow:

Caption: Workflow for cAMP Functional Assay (Antagonist Mode).

Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor.

-

Cell culture medium and supplements.

-

This compound.

-

Adenosine A2A receptor agonist (e.g., NECA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well cell culture plates.

Protocol:

-